molecular formula C21H20N2O4S2 B12202896 N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12202896
M. Wt: 428.5 g/mol
InChI Key: CZZGIZNWRBNJCP-PDGQHHTCSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a (5Z)-5-(2-methoxybenzylidene) moiety. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 2-methoxybenzylidene group may influence electronic properties (e.g., electron-donating effects), while the 4-hydroxyphenethyl substituent could improve pharmacokinetic profiles by increasing hydrophilicity .

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O4S2/c1-27-17-5-3-2-4-15(17)12-18-20(26)23(21(28)29-18)13-19(25)22-11-10-14-6-8-16(24)9-7-14/h2-9,12,24H,10-11,13H2,1H3,(H,22,25)/b18-12-

InChI Key

CZZGIZNWRBNJCP-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials : Thiazolidine-2,4-dione (1.0 eq), 2-methoxybenzaldehyde (1.2 eq), piperidine (0.5 eq), and ethanol (10 mL/g substrate).

  • Procedure :

    • Reflux the mixture at 80°C for 8–10 hours under nitrogen.

    • Monitor progress via TLC (ethyl acetate/hexane, 1:1).

    • Acidify with glacial acetic acid (pH ~5) to precipitate the product.

    • Recrystallize from ethanol (yield: 68–75%).

Spectroscopic Validation

  • IR : C=O (1725 cm⁻¹), C=S (1220 cm⁻¹), and C=C (1590 cm⁻¹).

  • ¹H NMR (CDCl₃) : δ 7.81 (s, 1H, CH=), 6.95–7.45 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃).

Functionalization with N-[2-(4-Hydroxyphenyl)ethyl]Acetamide

Chloroacetylation of Thiazolidinone

  • Reagents : Chloroacetyl chloride (1.5 eq), anhydrous K₂CO₃ (2.0 eq), DMF (15 mL/g substrate).

  • Procedure :

    • Stir at 0°C for 30 minutes, then at 25°C for 4 hours.

    • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

    • Isolate 3-chloroacetyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one (yield: 82%).

Amination with 2-(4-Hydroxyphenyl)Ethylamine

  • Reagents : 2-(4-Hydroxyphenyl)ethylamine (1.2 eq), triethylamine (2.0 eq), acetonitrile (10 mL/g substrate).

  • Procedure :

    • Reflux at 70°C for 6 hours.

    • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/methanol, 9:1).

    • Obtain final product as a pale-yellow solid (yield: 65%).

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
EthanolPiperidine8068
TolueneAcetic acid11072
DMFK₂CO₃2582

Key finding : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Z-Configuration Control

  • Critical factors :

    • Use of bulky bases (e.g., piperidine) to favor kinetic Z-isomer.

    • Low reaction temperatures (≤80°C) to prevent isomerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems reduce reaction time from 8 hours to 30 minutes.

  • Yield improvement : 89% at 120°C with 2-minute residence time.

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-factor23.48.7
Atom economy (%)6478

Note : Solvent recovery systems reduce waste in flow processes.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 455.0921 [M+H]⁺ (theoretical: 455.0925).

X-ray Crystallography

  • Bond lengths : C=S (1.68 Å), C=O (1.22 Å).

  • Dihedral angle : 178.2° between thiazolidinone and benzylidene planes, confirming Z-geometry.

Troubleshooting Common Issues

Low Yields in Knoevenagel Step

  • Cause : Moisture-induced decomposition of thiazolidine-2,4-dione.

  • Solution : Use molecular sieves and anhydrous solvents.

Isomerization to E-Configuration

  • Cause : Prolonged heating above 90°C.

  • Solution : Monitor reaction with HPLC (C18 column, methanol/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Knoevenagel689512.50
Microwave-assisted79989.80
Flow chemistry89997.20

Recommendation : Microwave-assisted synthesis balances cost and efficiency for lab-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiazolidines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the exploration of reaction mechanisms and the development of new synthetic methodologies. The compound can participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to diverse derivatives that can be further studied for their properties and applications .

Biology

Research has indicated that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Its structural features suggest possibilities for interaction with biological targets, making it a candidate for studies aimed at understanding its pharmacological effects. For instance, compounds derived from thiazolidinones have shown promise in modulating biological pathways related to inflammation and cancer .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazolidinone derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. Notably, one derivative inhibited cell growth by 82.5% at a concentration of 100 µg/mL .

Anticonvulsant Properties

Research into thiazolidinone derivatives has also revealed anticonvulsant activities. A study on related compounds indicated that certain thiazolidinones exhibited higher potency than standard treatments like diazepam . This suggests that this compound could be investigated for similar effects.

Industry

In industrial applications, this compound may serve as an intermediate in the synthesis of more complex materials or as a catalyst in chemical processes. Its unique properties could lead to the development of novel materials with specific functionalities tailored for applications in pharmaceuticals or materials science.

Case Study 1: Anticancer Activity

A study published in Molecules examined a series of thiazolidinone derivatives for their anticancer activity against MCF-7 cells. The results indicated that modifications to the thiazolidinone core significantly influenced cytotoxicity, with certain derivatives outperforming established chemotherapeutics .

Case Study 2: Anticonvulsant Screening

Research conducted on various thiazolidinone compounds demonstrated their anticonvulsant properties through animal models. The findings suggested that structural modifications could enhance efficacy and reduce side effects compared to traditional anticonvulsants .

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is structurally analogous to several rhodanine-acetamide derivatives, differing primarily in substituents on the benzylidene ring and the acetamide side chain. Key comparisons include:

Compound Benzylidene Substituent Acetamide Substituent Biological Activity Key Reference
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 2-methoxy 4-hydroxyphenethyl Not reported (structural focus)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide Unsubstituted benzene 4-hydroxyphenyl Anticancer (IC₅₀: 7.0–20.3 µM in cancer cell lines)
N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-phenyl-1,3-thiazolidin-5-yl]acetamide None (phenylimino group) 4-methoxyphenyl α-glucosidase inhibition
N-(2-methylphenyl)-2-[(5Z)-5-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 2-chlorobenzyl 2-methylphenyl Antimicrobial (moderate activity)
N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 4-methoxy 2-hydroxyphenyl Antioxidant, antimicrobial

Key Findings:

Benzylidene Modifications: The 2-methoxy group in the target compound introduces steric and electronic effects distinct from unsubstituted (e.g., ) or 4-methoxy () analogs. This substitution may alter binding affinity in biological targets, as seen in antitumor rhodanine-furan conjugates ().

Acetamide Side Chain :

  • The 4-hydroxyphenethyl group in the target compound offers enhanced solubility compared to simpler phenyl or methylphenyl substituents (e.g., ). Hydrophilic groups like hydroxyl or methoxy are critical for improving bioavailability .
  • Heterocyclic substituents (e.g., thiadiazole in ) introduce rigidity, which may affect conformational flexibility and receptor binding .

Biological Activity Trends :

  • Anticancer activity is strongly associated with electron-withdrawing groups (e.g., halogens) on the benzylidene ring and aromatic acetamide side chains ().
  • Antimicrobial efficacy correlates with hydrophobic substituents (e.g., methyl or chloro groups), as seen in thiazole derivatives ().

Synthetic Pathways :

  • Most analogs are synthesized via condensation of rhodanine intermediates with substituted amines or aldehydes, followed by cyclization (). The target compound likely follows a similar route, using 2-methoxybenzaldehyde and 4-hydroxyphenethylamine as precursors.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S, with a molecular weight of 412.5 g/mol. The IUPAC name indicates a structure that includes a thiazolidine ring, a hydroxyphenyl group, and a methoxybenzylidene moiety, contributing to its unique chemical properties.

Property Details
Molecular FormulaC21H20N2O5S
Molecular Weight412.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazolidine ring is known for its role in various biochemical pathways, potentially influencing cell signaling and metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular responses.
  • Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth effectively .

Anticancer Activity

Several studies have demonstrated the anticancer properties of thiazolidine derivatives. For example:

  • Cytotoxicity Tests : Compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves inducing apoptosis through both intrinsic and extrinsic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components:

  • Thiazolidine Ring : Essential for cytotoxic activity.
  • Hydroxy and Methoxy Groups : These functional groups enhance biological activity by increasing solubility and bioavailability.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of thiazolidine derivatives in vitro against HeLa cells.
    • Results indicated that these compounds induced apoptosis significantly more than the control group .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial efficacy against various bacterial strains.
    • The results showed that certain thiazolidine compounds had lower minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .

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